

# An In-Depth Technical Guide to Ethyl 3-chloro-4-formylbenzoate

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## Compound of Interest

Compound Name: Ethyl 3-chloro-4-formylbenzoate

Cat. No.: B1427695

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CAS Number: 1465327-51-8

This technical guide provides a comprehensive overview of **Ethyl 3-chloro-4-formylbenzoate**, a substituted benzaldehyde derivative of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, offering a foundational understanding for its use as a versatile building block in complex molecule synthesis.

## Structural and Physicochemical Profile

**Ethyl 3-chloro-4-formylbenzoate** is a bifunctional organic molecule featuring an aromatic ring substituted with a chloro group, a formyl (aldehyde) group, and an ethyl ester group. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in synthetic chemistry.

Property	Predicted Value
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO <sub>3</sub>
Molecular Weight	212.63 g/mol
Appearance	White to off-white solid (predicted)
Melting Point	Not experimentally determined; predicted to be a low-melting solid
Boiling Point	Predicted to be > 200 °C at atmospheric pressure
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water.

## Strategic Synthesis of Ethyl 3-chloro-4-formylbenzoate

While a specific, peer-reviewed synthesis for **Ethyl 3-chloro-4-formylbenzoate** is not widely documented, its structure lends itself to several established formylation methodologies. The choice of synthetic route would depend on the availability of starting materials, desired scale, and laboratory capabilities.

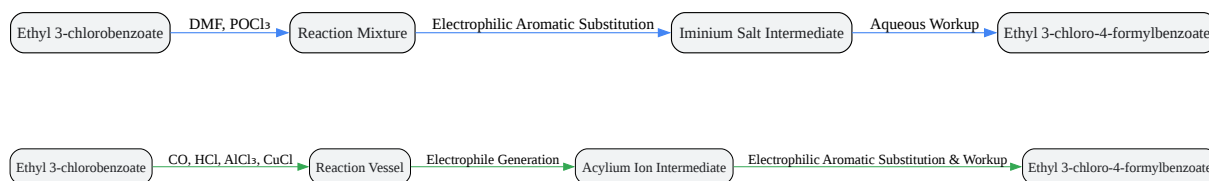
### Proposed Synthetic Pathways

The most plausible starting material for the synthesis is ethyl 3-chlorobenzoate. The key challenge lies in the regioselective introduction of the formyl group at the C4 position. The chloro and ethyl carboxylate groups are both deactivating and meta-directing. However, the para-position to the chloro group (C4) is sterically more accessible.

#### 2.1.1. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.<sup>[1][2][3]</sup> While the substituted benzene ring in ethyl 3-chlorobenzoate is electron-deficient, this reaction can sometimes be driven to success under harsher conditions. The

reaction proceeds via an electrophilic aromatic substitution with the Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride ( $\text{POCl}_3$ ).<sup>[1][3]</sup>



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## References

- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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